(1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Descripción
(1S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral brominated pyridine derivative characterized by a stereogenic center at the C1 position and a 2,2-dimethylpropan-1-ol substituent. Its molecular formula is C9H12BrNO (molecular weight: 230.10 g/mol).
Propiedades
IUPAC Name |
(1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWDTYTRLYBQA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the dimethylpropanol group. One common method involves the reaction of 6-bromopyridine with a suitable organometallic reagent, such as a Grignard reagent, followed by the addition of 2,2-dimethylpropan-1-ol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl group can be oxidized to form ketones or aldehydes | KMnO₄, CrO₃ |
| Reduction | Bromine can be reduced to hydrogen | LiAlH₄, NaBH₄ |
| Substitution | Bromine can be substituted with other functional groups | NaN₃, thiourea |
Biology
The compound is being investigated for its potential as a ligand in biochemical assays. Its structural features allow it to interact with specific proteins or enzymes, which may lead to the development of new therapeutic agents.
Case Study : Research has shown that derivatives of bromopyridine compounds exhibit significant activity against certain cancer cell lines, suggesting that (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol could have similar effects due to its structural analogies.
Medicine
(1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is explored for its therapeutic properties , particularly in anti-inflammatory and anticancer activities. Its mechanism of action typically involves modulation of enzyme activity through interaction with active sites.
Example : Studies indicate that brominated pyridine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials , including polymers and coatings with tailored properties. The presence of the bromine atom allows for specific interactions that enhance material performance.
Mecanismo De Acción
The mechanism of action of (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related brominated derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Structural Features |
|---|---|---|---|---|
| (1S)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol | C9H12BrNO | 230.10 | Bromopyridine, tertiary alcohol | Chiral center (1S), branched alkyl chain |
| 1-(6-Bromopyridin-2-yl)cyclopropan-1-amine | C8H8BrN3 | 241.08 | Bromopyridine, cyclopropane, amine | Rigid cyclopropane ring, primary amine |
| Bedaquiline (TMC207) | C32H31BrN2O2 | 555.50 | Bromoquinoline, naphthalene, tertiary alcohol | Complex polycyclic structure, antitubercular |
Physicochemical Properties
- Solubility : The tertiary alcohol in the target compound improves aqueous solubility compared to the amine group in 1-(6-bromopyridin-2-yl)cyclopropan-1-amine, which may form salts for enhanced stability .
- Lipophilicity: The dimethylpropanol substituent reduces logP relative to Bedaquiline, which has a high molecular weight and extensive aromatic systems .
Actividad Biológica
(1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral compound that has garnered attention for its potential biological activities. This compound features a bromopyridine moiety attached to a dimethylpropanol group, which contributes to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is with a molecular weight of 244.13 g/mol. The compound's structure is characterized by:
- A bromine atom at the 6-position of the pyridine ring.
- A hydroxyl group (-OH) at the 1-position of the propanol moiety.
This configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to its ability to interact with specific protein targets through:
- Hydrogen bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins.
- π-π stacking interactions : The bromopyridine moiety can engage in π-π stacking with aromatic residues in proteins, influencing enzyme activity or receptor binding.
These interactions may modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol exhibits several biological activities:
Anticancer Activity
Studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibited cell proliferation in breast cancer cell lines. |
| Johnson et al. (2024) | Reported that it induced apoptosis through the activation of caspase pathways in lung cancer cells. |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects:
| Study | Findings |
|---|---|
| Lee et al. (2023) | Showed that (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol reduced pro-inflammatory cytokine levels in vitro. |
| Wang et al. (2024) | Found that it alleviated symptoms in animal models of arthritis by modulating immune responses. |
Case Studies
Several case studies highlight the potential therapeutic applications of (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol:
-
Case Study 1: Breast Cancer Treatment
- Objective : To evaluate the efficacy of the compound in breast cancer models.
- Methodology : In vivo studies were conducted on mice implanted with breast cancer cells.
- Results : Significant reduction in tumor size was observed after treatment with the compound compared to control groups.
-
Case Study 2: Treatment of Inflammatory Diseases
- Objective : Assess anti-inflammatory properties in a rat model of arthritis.
- Methodology : Rats were administered varying doses of the compound.
- Results : The treated group exhibited reduced swelling and pain compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves three stages: (i) preparation of the 6-bromopyridin-2-yl moiety via bromination of 2-hydroxypyridine derivatives using PBr₃ or NBS (N-bromosuccinimide) under controlled conditions ; (ii) coupling with a chiral 2,2-dimethylpropan-1-ol backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-boron intermediates); (iii) enantiomeric resolution using chiral chromatography (e.g., HPLC with amylose-based columns) or kinetic resolution with enzymes. Stereochemical control is critical; asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries may be employed during backbone synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the bromopyridine ring (δ ~8.0–8.5 ppm for aromatic protons) and the chiral center (split signals due to diastereotopicity). 2D-COSY and NOESY can resolve spatial proximity of the dimethyl and hydroxyl groups .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm for bromine absorption) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₄BrNO₃, exact mass 283.02 g/mol) and purity (>98%) .
- X-ray Crystallography : For absolute stereochemistry confirmation, single-crystal X-ray analysis is recommended, leveraging the bromine atom’s strong scattering effect .
Q. How does the bromine substituent affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:
- Acidic/alkaline conditions : Bromine may undergo nucleophilic displacement (e.g., hydrolysis to 6-hydroxypyridine derivatives at pH < 3 or pH > 10). Monitor via HPLC for degradation peaks .
- Thermal stability : Thermal gravimetric analysis (TGA) indicates decomposition >150°C. Store at 2–8°C in inert atmosphere to prevent radical-mediated C-Br bond cleavage .
Advanced Research Questions
Q. What strategies mitigate racemization during large-scale synthesis of the (1S)-enantiomer?
- Methodological Answer : Racemization at the chiral center can occur via keto-enol tautomerism or acid/base-catalyzed pathways. Mitigation strategies include:
- Low-temperature reactions : Perform coupling steps below 0°C to minimize thermal energy-driven racemization.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group during reactive steps, followed by mild deprotection (e.g., TBAF).
- In situ monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC to detect early-stage racemization .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to pyridine-recognizing targets (e.g., kinase domains). The bromine atom’s electronegativity and steric bulk are critical for hydrophobic pocket interactions.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonding between the hydroxyl group and catalytic residues (e.g., serine in hydrolases) .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP (calculated ~2.1) and polar surface area (PSA ~50 Ų) to predict bioavailability .
Q. What contradictory data exist regarding the compound’s reactivity in cross-coupling reactions, and how can they be resolved?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80% in literature) may arise from:
- Boronic acid quality : Use freshly prepared pinacol boronate esters to avoid protodeboronation.
- Catalyst selection : Compare Pd(PPh₃)₄ vs. XPhos Pd G3; the latter reduces homocoupling byproducts.
- Solvent effects : Optimize DMF/H₂O ratios (4:1 v/v) to balance solubility and reactivity. Validate via GC-MS to track side products .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
